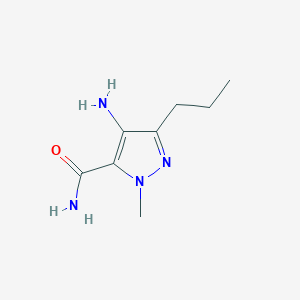

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Beschreibung

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a pyrazole derivative with a carboxamide functional group at the 5-position, an amino group at the 4-position, and methyl and propyl substituents at the 1- and 3-positions, respectively. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of pyrazolo[4,3-d]pyrimidinones and related heterocycles. Its applications span anticancer drug development , antimicrobial agents , and specialized chemical syntheses under continuous flow or microwave-assisted conditions .

Eigenschaften

IUPAC Name |

4-amino-2-methyl-5-propylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-3-4-5-6(9)7(8(10)13)12(2)11-5/h3-4,9H2,1-2H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMXDLWWQHYXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1N)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391592 | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139756-02-8 | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139756-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with corresponding aminoazolo (azino)carboxamides . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been identified as a potential hypolipidemic agent and a phosphodiesterase (PDE) inhibitor, specifically PDE1. These properties make it a candidate for the development of drugs targeting lipid metabolism disorders and cardiovascular diseases.

Case Study : In a study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of pyrazole derivatives, including this compound, highlighting its efficacy in reducing lipid levels in animal models .

Agrochemical Applications

This compound has gained traction in agriculture as an active ingredient in pesticide formulations due to its ability to inhibit specific enzymes in pests. Its application supports sustainable farming practices by providing effective pest control with reduced toxicity to non-target organisms.

Market Insights : The demand for this compound in agrochemicals increased significantly from 2018 to 2022, driven by the agricultural sector's shift towards eco-friendly solutions .

| Year | Market Demand (Metric Tons) | Key Drivers |

|---|---|---|

| 2018 | 150 | Introduction of new formulations |

| 2019 | 180 | Increased pest resistance |

| 2020 | 220 | Regulatory support for biopesticides |

| 2021 | 260 | Adoption of precision agriculture |

| 2022 | 300 | Rising food production demands |

Therapeutic Potential

Research is ongoing into the compound's potential anti-inflammatory and anti-cancer properties. Preliminary studies indicate that it may modulate immune responses and inhibit tumor growth.

Regulatory Landscape

As regulations around pesticide use become stricter, there is a growing need for effective and environmentally friendly alternatives. This trend is expected to boost the market for compounds like this compound.

Wirkmechanismus

The mechanism of action of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves its role as an intermediate in the synthesis of sildenafil. Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis. By inhibiting PDE5, sildenafil increases blood flow to the penis, helping to achieve and maintain an erection .

Vergleich Mit ähnlichen Verbindungen

1,3-Dimethyl-1H-pyrazole-5-carboxamide (CAS 136678-93-8)

- Structural Differences: Lacks the 4-amino and 3-propyl groups, featuring two methyl groups instead.

- Functional Impact: Reduced steric bulk and absence of the amino group limit its utility in condensation reactions requiring nucleophilic amines. Its similarity score to the target compound is 0.84 .

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS 117518-83-9)

- Structural Differences : Chlorine substituent at the 5-position and a phenyl group at the 1-position.

- Functional Impact: The electron-withdrawing chlorine enhances electrophilicity, making it reactive in cross-coupling reactions, unlike the target compound’s amino group, which participates in nucleophilic condensations .

1,3,5-Trimethyl-1H-pyrazol-4-amine (CAS 28466-21-9)

Anticancer Activity

- Target Compound Derivatives: Pyrazolo[4,3-d]pyrimidinones synthesized from 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide exhibit potent anticancer activity, with IC₅₀ values ranging from 1.2–8.5 µM against cervical (HeLa), renal (CAKI-I), and lung (A549) cancer cell lines .

- Analogues : Compounds like 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () show moderate activity (IC₅₀ ~10–50 µM), highlighting the superior efficacy of the target compound’s derivatives .

Data Tables

Table 1: Structural and Functional Comparison of Key Pyrazole Derivatives

Table 2: Reaction Conditions and Yields for Pyrazole Derivatives

Biologische Aktivität

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (also known as 4-amino-1-methyl-3-propylpyrazole) is a multi-substituted pyrazolecarboxamide compound with the molecular formula C8H12N4O. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a precursor for various pharmacologically active derivatives.

Chemical Structure and Properties

The compound features a pyrazole ring, characterized by its five-membered structure containing two nitrogen atoms, along with amino and carboxamide functional groups. These structural elements contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H12N4O |

| Molecular Weight | 184.21 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, N-substituted pyrazole derivatives have shown efficacy against strains of Staphylococcus aureus, including both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains. The minimum inhibitory concentration (MIC) values for these compounds suggest high potency, making them promising candidates for further development as antimicrobial agents.

Antitumor Activity

The compound has also been explored for its antitumor properties. Studies involving pyrazolo[1,5-a]pyrimidine derivatives derived from this compound have demonstrated in vitro antitumor activity against various human cancer cell lines. The structure-activity relationship (SAR) analyses indicate that specific modifications to the pyrazole framework can enhance the anticancer efficacy of these compounds .

Enzyme Inhibition

One notable area of research involves the inhibition of chorismate mutase (CM), an enzyme crucial for bacterial survival. Compounds derived from this compound have been designed as potential inhibitors of CM, showing promising results in both in silico and in vitro studies. For example, certain derivatives exhibited significant inhibition rates against Mycobacterium tuberculosis CM, indicating their potential as anti-tubercular agents .

The biological activity of this compound is attributed to its ability to interact with various biological targets through hydrogen bonding and other non-covalent interactions. The keto-enol tautomerism present in these compounds plays a critical role in enhancing their binding affinity to target enzymes, thereby increasing their therapeutic potential .

Study on Antibacterial Activity

A study investigated the antibacterial effects of several pyrazole derivatives against MRSA strains. The results indicated that specific substitutions on the pyrazole ring significantly increased antibacterial potency, with some compounds achieving MIC values as low as 0.25 µg/mL.

Study on Antitumor Efficacy

Another research effort focused on synthesizing pyrazolo[1,5-a]pyrimidine derivatives from this compound. The synthesized compounds were tested against A549 lung cancer cells, revealing IC50 values ranging from 10 to 30 µM, demonstrating substantial antitumor activity .

Q & A

Basic: What synthetic methodologies are recommended for 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, and how do reaction parameters influence yield?

Answer:

The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketoamides or through functionalization of preformed pyrazole cores. Key steps include:

- Acid anhydride/chloride reactions : Reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with anhydrides or chlorides to introduce the carboxamide group .

- Vilsmeier-Haack reaction : Used for related pyrazole-carbaldehydes, involving nucleophilic substitution with phenols under basic conditions (e.g., K₂CO₃) .

- Critical parameters : Temperature control (80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents (1:1.2 for amine:anhydride) significantly impact yield optimization.

Basic: Which analytical techniques are optimal for structural characterization and purity assessment?

Answer:

- Spectroscopy :

- Chromatography :

- Elemental analysis : Validate molecular formula (e.g., C₈H₁₅ClN₄O for hydrochloride salt) .

Basic: How should initial biological assays be designed to evaluate phosphodiesterase (PDE) inhibitory activity?

Answer:

- Assay setup : Use recombinant PDE isoforms (e.g., PDE5) in buffer (pH 7.4) with 3H-cGMP/cAMP as substrate .

- Dose-response curves : Test concentrations from 1 nM to 100 μM; calculate IC₅₀ values using nonlinear regression.

- Controls : Include sildenafil as a positive control for PDE5 inhibition .

Advanced: How can contradictory PDE inhibition data across assay conditions be resolved?

Answer:

Discrepancies may arise from:

- Buffer composition : Ionic strength (e.g., Mg²⁺ concentration) affects enzyme kinetics .

- Substrate specificity : Verify isoform selectivity via orthogonal assays (e.g., fluorescence polarization vs. radiometric methods) .

- Metabolite interference : Test stability in assay media (e.g., LC-MS to detect hydrolyzed byproducts) .

Advanced: What computational strategies elucidate the compound’s binding mode with target enzymes?

Answer:

- Molecular docking : Use AutoDock Vina with PDE5 crystal structure (PDB: 1TBF) to predict ligand-enzyme interactions (e.g., hydrogen bonds with Gln817) .

- MD simulations : Assess binding stability (20 ns trajectories, AMBER force field) to identify key residues (e.g., Val782 hydrophobic interactions) .

- QSAR models : Corporate substituent effects (e.g., propyl chain length) to optimize inhibitory potency .

Advanced: How do substituent modifications influence pharmacological activity and selectivity?

Answer:

- Propyl chain elongation : Increasing hydrophobicity enhances membrane permeability but may reduce solubility .

- Methyl group at N1 : Critical for PDE5 selectivity; removal shifts activity toward PDE4 .

- Carboxamide vs. ester : Carboxamide improves metabolic stability in hepatic microsome assays .

Advanced: What challenges arise in achieving regioselective methylation of pyrazole derivatives?

Answer:

- Isomer formation : Methylation at N1 vs. N2 depends on steric and electronic factors. Use bulky bases (e.g., LDA) to favor N1 methylation .

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate isomers via preparative HPLC .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Answer:

- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Catalysis : Employ Pd/C (5% w/w) for hydrogenation steps, achieving >90% conversion at 50 psi H₂ .

- Workflow : Implement continuous flow chemistry for intermediates (e.g., pyrazole-carbaldehydes) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.